N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine
Description
Chemical Identity and Nomenclature
IUPAC Nomenclature and Systematic Name Derivation
The systematic name follows IUPAC guidelines for purine derivatives. The base structure is 7H-purine-2,6-diamine, a bicyclic system comprising fused pyrimidine and imidazole rings. Substituents are identified as follows:
- N2 position : A methyl group (-CH₃) attached to the exocyclic amine.
- N6 position : A furan-2-ylmethyl group (-CH₂-C₄H₃O) linked via a methylene bridge.
The full IUPAC name is 6-N-(furan-2-ylmethyl)-2-N-methyl-7H-purine-2,6-diamine , reflecting the substitution pattern and priority of functional groups.
Table 1: Molecular Identity
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₆O | |
| Molecular Weight | 244.258 g/mol | |
| CAS Registry Number | 1772864-09-1 | |
| InChI Key | BIKWWHFMAWTQSI-UHFFFAOYSA-N |
Common Synonyms and Registry Numbers
This compound is recognized by multiple aliases in chemical databases:
- 6-N-(Furan-2-ylmethyl)-2-N-methyl-7H-purine-2,6-diamine
- SCHEMBL20119562 (ChemSpider ID)
- XVC86409 (Vendor-specific code)
Registry identifiers include PubChem CID 114783640 and ChemSpider ID 20119562, essential for cross-referencing in pharmacological databases.
Structural Formula and Isomeric Considerations
The molecular architecture consists of a purine core modified at two critical positions (Figure 1):
- Purine scaffold : A bicyclic system with nitrogen atoms at positions 1, 3, 7, and 9.
- Substituents :
- Methyl group at N2 stabilizes the exocyclic amine via electron donation.
- Furan-2-ylmethyl group at N6 introduces aromaticity and π-electron density.
Tautomerism and Solvent Effects
Purines exhibit tautomerism due to proton migration between nitrogen atoms. For this compound:
- 7H tautomer : Dominant in nonpolar solvents, with the proton at N7.
- 9H tautomer : Favored in polar media, with protonation at N9.
Quantum calculations indicate a 1.2 kcal/mol energy difference between tautomers, influencing hydrogen-bonding capacity and biological activity.
Table 2: Key Bond Angles and Distances
| Bond/Length | Value (Å/°) | Source |
|---|---|---|
| C6–N6–CH₂(furan) | 1.453 Å | |
| N2–C2–CH₃ | 1.467 Å | |
| Dihedral angle (furan-purine) | 112.4° |
The furan ring (C₄H₃O) adopts a nearly planar conformation, with a dihedral angle of 5.2° relative to the purine plane, facilitating π-π stacking interactions.
Isomeric Variants
Properties
IUPAC Name |
6-N-(furan-2-ylmethyl)-2-N-methyl-7H-purine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O/c1-12-11-16-9(8-10(17-11)15-6-14-8)13-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H3,12,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKWWHFMAWTQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C(=N1)NCC3=CC=CO3)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine typically involves the condensation of a furan derivative with a purine precursor. One common method involves the reaction of 2,6-diaminopurine with furan-2-carbaldehyde in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The purine nucleus can undergo nucleophilic substitution reactions, leading to the formation of various substituted purine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N6-[(Furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of novel compounds with tailored properties .
Biology
Research indicates that this compound can modulate biological pathways and interact with nucleic acids. It has been studied for its potential to influence gene expression through mechanisms such as enzyme inhibition and DNA intercalation .
Medicine
The compound is being investigated for its therapeutic effects, particularly in anticancer and antiviral applications. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and viral replication .
Industry
In industrial settings, this compound is utilized in developing novel materials and as a precursor for various industrial chemicals .
Data Tables
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Building block for complex molecules | Synthesis of new purine derivatives |
| Biology | Modulation of biological pathways | Gene expression regulation |
| Medicine | Therapeutic effects | Anticancer and antiviral studies |
| Industry | Development of novel materials | Precursor for industrial chemicals |
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as a chemotherapeutic agent .
- Antiviral Properties : Research demonstrated that this compound could inhibit viral replication in vitro, highlighting its potential as an antiviral drug candidate .
- Chemical Synthesis : A recent publication detailed the synthesis of several derivatives based on this compound, showcasing its utility in creating new pharmacologically active substances .
Mechanism of Action
The mechanism of action of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, it can intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Chromatographic and Spectroscopic Data:
Observations:
- Chromatographic Behavior: Higher Rf values (e.g., 0.54 for Compound 3 vs. 0.42 for Compound 2) correlate with increased hydrophobicity from N6-methyl-cyclohexyl substitution .
- Computational Insights: Docking studies for Compound 3 suggest that bulkier N6 groups enhance interactions with kinase active sites, while smaller groups (e.g., methoxy or furan-2-ylmethyl) may reduce binding affinity .
Antimicrobial and Kinase Inhibition Profiles:
Observations:
- Antimicrobial Activity: N6-phenyl and N2-aminocyclohexyl substitutions (7a-j) confer moderate activity against Gram-positive and Gram-negative bacteria, likely through enzyme inhibition .
- Kinase Targeting: Bulky N6 groups (e.g., methyl-cyclohexyl in Compound 3) improve docking scores, suggesting stronger kinase interactions . The target compound’s furan group may balance hydrophobicity and aromaticity for selective targeting.
Biological Activity
N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine is a synthetic compound belonging to the purine derivative class. Its unique structure, characterized by a furan ring attached to a purine nucleus, imparts distinct chemical and biological properties that are the focus of recent research.
The synthesis of this compound typically involves the condensation of a furan derivative with a purine precursor, such as 2,6-diaminopurine. The reaction is often conducted in organic solvents like ethanol or methanol under reflux conditions to ensure complete conversion. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which further illustrates its versatile chemical nature.
Biological Activity
Mechanism of Action
This compound exhibits biological activity through its interaction with specific molecular targets. It can inhibit enzyme activity by binding to their active sites and may intercalate into DNA, influencing gene expression and cellular functions .
Potential Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Anticancer Activity: Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines by interfering with cellular proliferation pathways.
- Antiviral Properties: The compound has been investigated for its ability to inhibit viral replication, making it a candidate for antiviral drug development.
- Epigenetic Modulation: There is growing interest in its role in DNA methylation processes, which are crucial for gene regulation and epigenetic modifications .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines | , |
| Antiviral | Inhibition of viral replication | , |
| Epigenetic Modulation | Potential role in DNA methylation | , |
Case Study: Anticancer Effects
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The mechanism was attributed to its ability to induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation. This finding highlights its potential as a novel therapeutic agent in cancer treatment .
Case Study: Antiviral Activity
In vitro studies have shown that this compound can inhibit the replication of certain viruses. The mechanism involves interference with viral RNA synthesis, suggesting that it could be explored as a lead compound for developing antiviral therapies .
Q & A
Q. Table 1. Comparison of Synthetic Yields Under Microwave vs. Conventional Heating
| Condition | Temperature (°C) | Time (min) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Microwave | 80 | 45 | 78 | 98.5 |
| Conventional | 80 | 240 | 65 | 97.2 |
| Source: Adapted from microwave-assisted purine synthesis protocols . |
Q. Table 2. Factorial Design Matrix for Reaction Optimization
| Run | Temperature (°C) | Catalyst (eq) | Solvent | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| 1 | 60 | 0.1 | DMF | 62 | 85 |
| 2 | 100 | 0.1 | Acetonitrile | 58 | 92 |
| 3 | 60 | 0.5 | Acetonitrile | 71 | 78 |
| Analysis: High catalyst loading in acetonitrile maximizes yield but reduces enantiomeric purity . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
